molecular formula C10H10FNO2 B135964 2-(Allylamino)-4-fluorobenzoic acid CAS No. 128992-69-8

2-(Allylamino)-4-fluorobenzoic acid

Cat. No.: B135964
CAS No.: 128992-69-8
M. Wt: 195.19 g/mol
InChI Key: IXJOVYJNXHXTAF-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-fluorobenzoic acid: is an organic compound with the molecular formula C10H10FNO2 It is a derivative of anthranilic acid, where the amino group is substituted with an allyl group and a fluorine atom is attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylamino)-4-fluorobenzoic acid typically involves the following steps:

    N-allylation: The starting material, 4-fluoroanthranilic acid, undergoes N-allylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylamino)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of N-allyl-4-fluorobenzaldehyde or N-allyl-4-fluorobenzoic acid.

    Reduction: Formation of N-allyl-4-fluoroaniline.

    Substitution: Formation of various substituted anthranilic acids depending on the nucleophile used.

Scientific Research Applications

2-(Allylamino)-4-fluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is explored for its potential in creating novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways involving anthranilic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-fluorobenzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and metabolic stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

    4-fluoroanthranilic acid: Lacks the allyl group, making it less versatile in synthetic applications.

    N-allylanthranilic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

Uniqueness: 2-(Allylamino)-4-fluorobenzoic acid is unique due to the presence of both the allyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.

Properties

CAS No.

128992-69-8

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-fluoro-2-(prop-2-enylamino)benzoic acid

InChI

InChI=1S/C10H10FNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h2-4,6,12H,1,5H2,(H,13,14)

InChI Key

IXJOVYJNXHXTAF-UHFFFAOYSA-N

SMILES

C=CCNC1=C(C=CC(=C1)F)C(=O)O

Canonical SMILES

C=CCNC1=C(C=CC(=C1)F)C(=O)O

Synonyms

Benzoic acid, 4-fluoro-2-(2-propenylamino)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (0.41 g of 80% suspension in oil) was added to a solution of 7-fluoro-1H-3,1-benzoxazine-2,4-dione (2.5 g) in dimethylformamide (30 ml). The mixture was cooled to keep the temperature below 30° and then stirred for 1 hour until a clear solution was obtained. A solution of allyl bromide (1.2 ml) in dimethylformamide (30 ml) was added dropwise with cooling and the mixture stirred at room temperature overnight. The mixture was poured into water and extracted with dichloromethane. The extract was washed with water, dried and evaporated and the residue added to aqueous sodium carbonate (10%; 20 ml) and stirred for 3 hours, acidified with hydrochloric acid to pH 3, filtered and the solid washed with water and dried to give N-allyl-4-fluoroanthranilic acid, mp 136°-139°. (Compound 21).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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